molecular formula C20H18Br2O5 B11080363 Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate

Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate

Cat. No.: B11080363
M. Wt: 498.2 g/mol
InChI Key: NCESUPIPKMXPOE-UHFFFAOYSA-N
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Description

Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate is an organic compound with significant interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including bromine atoms, benzyl, and ester groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate typically involves multi-step organic reactions. One common method starts with the bromination of benzyl compounds to introduce bromine atoms at specific positions. The subsequent steps involve esterification and condensation reactions to form the final product.

    Bromination: The initial step involves the bromination of benzyl compounds using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the desired positions on the benzyl ring.

    Esterification: The brominated benzyl compound is then reacted with dimethyl malonate in the presence of a base such as sodium ethoxide (NaOEt) to form the ester groups.

    Condensation: The final step involves the condensation of the esterified compound with 4-bromobenzaldehyde under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: NaN3 in DMF, KCN in ethanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and ester groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate can be compared with other similar compounds such as:

    Dimethyl 2-(4-bromophenyl)propanedioate: Lacks the benzyl group, making it less complex.

    Dimethyl 2-(4-chlorophenyl)propanedioate: Contains chlorine instead of bromine, which can affect its reactivity and biological activity.

    Dimethyl 2-(4-fluorophenyl)propanedioate: Contains fluorine, which can significantly alter its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H18Br2O5

Molecular Weight

498.2 g/mol

IUPAC Name

dimethyl 2-[(4-bromophenyl)methyl]-2-[2-(4-bromophenyl)-2-oxoethyl]propanedioate

InChI

InChI=1S/C20H18Br2O5/c1-26-18(24)20(19(25)27-2,11-13-3-7-15(21)8-4-13)12-17(23)14-5-9-16(22)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

NCESUPIPKMXPOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)(CC(=O)C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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